molecular formula C12H8F2O B592342 4-(2,6-Difluorophenyl)phenol CAS No. 628306-32-1

4-(2,6-Difluorophenyl)phenol

Cat. No.: B592342
CAS No.: 628306-32-1
M. Wt: 206.192
InChI Key: NHBBHSPCHOHTDG-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)phenol is an organic compound with the molecular formula C12H8F2O It is a biphenyl derivative where the phenol group is substituted with two fluorine atoms at the 2 and 6 positions on one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluorophenyl)phenol typically involves the reaction of 2,6-difluorophenol with a suitable phenol derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents to form the carbon-carbon bond between the phenyl rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to form corresponding hydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized biphenyl derivatives.

Scientific Research Applications

4-(2,6-Difluorophenyl)phenol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorophenol: A simpler derivative with only one phenyl ring and two fluorine atoms.

    4-Fluorophenol: Contains a single fluorine atom on the phenol ring.

    2,4-Difluorophenol: Another difluorinated phenol with different substitution positions.

Uniqueness

4-(2,6-Difluorophenyl)phenol is unique due to its biphenyl structure and specific substitution pattern, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-(2,6-difluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-10-2-1-3-11(14)12(10)8-4-6-9(15)7-5-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBBHSPCHOHTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683469
Record name 2',6'-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628306-32-1
Record name 2',6'-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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